molecular formula C32H38N4 B286613 N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

Cat. No.: B286613
M. Wt: 478.7 g/mol
InChI Key: IYNUCVAQGDCTFO-UHFFFAOYSA-N
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Description

MMV019555 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains 400 compounds with confirmed antimalarial activity. This compound has shown promising results in various studies, particularly in its ability to inhibit the development of malaria parasites.

Chemical Reactions Analysis

MMV019555 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups present in MMV019555 and the reagents used.

Scientific Research Applications

MMV019555 has several scientific research applications, particularly in the field of malaria research:

Comparison with Similar Compounds

MMV019555 can be compared with other compounds in the MMV Malaria Box and similar antimalarial agents:

MMV019555 stands out due to its unique combination of hemoglobin catabolism inhibition and mitochondrial disruption, making it a promising candidate for further development as an antimalarial drug.

Properties

Molecular Formula

C32H38N4

Molecular Weight

478.7 g/mol

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)

InChI Key

IYNUCVAQGDCTFO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Origin of Product

United States

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